molecular formula C7H7NO5S B14539531 2-(Methoxysulfonyl)pyridine-3-carboxylic acid CAS No. 62356-26-7

2-(Methoxysulfonyl)pyridine-3-carboxylic acid

Cat. No.: B14539531
CAS No.: 62356-26-7
M. Wt: 217.20 g/mol
InChI Key: HXCPUKWBTKLRBT-UHFFFAOYSA-N
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Description

2-(Methoxysulfonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a methoxysulfonyl group attached to the pyridine ring at the 2-position and a carboxylic acid group at the 3-position. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxysulfonyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 2-methoxypyridine-3-carboxylic acid using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction typically takes place under controlled conditions, including low temperatures and anhydrous environments, to prevent side reactions and ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxysulfonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methoxysulfonyl)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methoxysulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxysulfonyl)pyridine-3-carboxylic acid is unique due to the presence of both methoxysulfonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science .

Properties

CAS No.

62356-26-7

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

2-methoxysulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO5S/c1-13-14(11,12)6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10)

InChI Key

HXCPUKWBTKLRBT-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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